5-Bromobenzo[B]thiophene-2-carbonitrile
Description
5-Bromobenzo[B]thiophene-2-carbonitrile (CAS: 38251-66-0) is a brominated heterocyclic compound with the molecular formula C₉H₄BrNS and a molecular weight of 238.11 g/mol . It features a benzo[b]thiophene core fused with a benzene ring, a bromine atom at the 5-position, and a cyano group (-CN) at the 2-position. Key properties include a XLogP3 value of 3.7 (indicating moderate lipophilicity), a topological polar surface area of 52 Ų, and a melting point range of 182–184°C under specific synthetic conditions . This compound is utilized in pharmaceuticals, materials science, and organic synthesis, particularly as a building block for metal-organic frameworks (MOFs) and photoredox catalysts .
Properties
IUPAC Name |
5-bromo-1-benzothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJVBVXOTGGAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[B]thiophene-2-carbonitrile typically involves the bromination of benzo[B]thiophene followed by the introduction of a nitrile group. One common method is the bromination of benzo[B]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromobenzo[B]thiophene is then reacted with a cyanating agent like copper(I) cyanide to introduce the nitrile group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[B]thiophene-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction: Reagents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted benzo[B]thiophenes.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydrobenzo[B]thiophenes.
Scientific Research Applications
Organic Synthesis
5-Bromobenzo[b]thiophene-2-carbonitrile serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, which are crucial in developing new materials and pharmaceuticals.
Synthetic Pathways
- It can be utilized in the synthesis of benzothiophene derivatives , which have shown potential in anti-tumor activities. Studies indicate that modifications to the thiophene ring can enhance biological activity, making these derivatives valuable in drug development .
Material Science
The compound is also significant in the field of material science, particularly in the development of polymeric semiconductors .
Polymeric Semiconductors
- Research has demonstrated that benzothiophene derivatives can be incorporated into polymeric frameworks to improve charge transport properties. For instance, diketopyrrolopyrrole polymers flanked by benzothiophene exhibit high mobility and stability, making them suitable for organic electronic devices .
Medicinal Chemistry
This compound has been explored for its potential therapeutic applications.
Anti-Cancer Activity
- A notable study highlighted its use as a precursor for compounds with anti-cancer properties. The structural modifications of benzothiophene derivatives have been linked to enhanced efficacy against various tumor cells, indicating a promising avenue for cancer treatment .
Data Table: Applications Overview
Case Study 1: Synthesis of Anti-Cancer Compounds
In a study investigating the anti-tumor activity of benzothiophene derivatives, researchers synthesized several compounds using this compound as a starting material. The results indicated significant cytotoxic effects against certain cancer cell lines, showcasing the compound's potential in oncology .
Case Study 2: Development of Organic Electronics
Another research effort focused on incorporating this compound into diketopyrrolopyrrole-based polymers. The resulting materials demonstrated excellent electronic properties and were evaluated for use in organic field-effect transistors (OFETs), highlighting their application in next-generation electronic devices .
Mechanism of Action
The mechanism of action of 5-Bromobenzo[B]thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and nitrile groups allows for specific interactions with biological molecules, potentially leading to inhibition or activation of certain pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
5-Bromothiophene-2-carbonitrile (CAS: 2160-62-5)
- Structure: A simple thiophene ring with bromine at the 5-position and a cyano group at the 2-position.
- Key Differences : Lacks the fused benzene ring present in the target compound. This reduces aromatic conjugation and molecular weight (MW: 188.01 g/mol ) .
- Reactivity : The absence of the benzo ring decreases steric hindrance, making it more reactive in electrophilic substitutions compared to the bulkier 5-bromobenzo[b]thiophene derivative .
3-Bromothiophene-2-carbonitrile (CAS: 18791-98-5)
Core Heterocycle Variations
5-Bromobenzo[b]furan-2-carbonitrile
- Structure : Replaces the thiophene sulfur with an oxygen atom.
- Key Differences : The oxygen atom in benzo[b]furan increases electron density in the aromatic system, enhancing susceptibility to electrophilic attack compared to the sulfur-containing thiophene analog .
- Applications : Less commonly used in photoredox catalysis due to reduced charge separation efficiency compared to thiophene-based frameworks .
3-Hydroxy-3-phenyl-2,3-dihydrobenzo[b]thiophene-2-carbonitrile
Functional Group Modifications
5-Bromobenzo[b]thiophene-2-methanol (CAS: 13771-72-7)
- Structure: Replaces the cyano group with a hydroxymethyl (-CH₂OH) moiety.
- Key Differences: The hydroxymethyl group is electron-donating, increasing electron density at the 2-position. This contrasts with the electron-withdrawing cyano group, which enhances electrophilic substitution at the 5-bromo position .
- Applications : Preferred in pharmaceutical intermediates due to improved solubility in polar solvents .
5-(4-Cyanophenyl)thiophene-2-carbonitrile
- Structure: Lacks bromine but includes a cyanophenyl substituent.
- Key Differences: The cyanophenyl group extends conjugation, making it effective in asymmetric covalent triazine frameworks (asy-CTFs) for photocatalysis. However, the absence of bromine limits post-synthetic modifications .
Physicochemical and Economic Comparison
| Compound | Molecular Weight (g/mol) | XLogP3 | Melting Point (°C) | Price (€/g) |
|---|---|---|---|---|
| 5-Bromobenzo[b]thiophene-2-carbonitrile | 238.11 | 3.7 | 182–184 | 310.00 |
| 5-Bromothiophene-2-carbonitrile | 188.01 | 2.1 | Not reported | ~50.00* |
| 5-Bromobenzo[b]furan-2-carbonitrile | 222.05 | 3.2 | 106–107 | 91.90† |
| 5-Bromobenzo[b]thiophene-2-methanol | 243.12 | 2.8 | Not reported | Not available |
*Estimated based on simpler thiophene derivatives.
†From Kanto Reagents catalog .
Key Observations :
- The brominated benzo[b]thiophene derivative is 6–10× more expensive than non-fused analogs due to synthetic complexity (e.g., bromination and purification challenges) .
- Higher lipophilicity (XLogP3 = 3.7) makes it suitable for lipid membrane penetration in drug design compared to polar derivatives like the methanol analog .
Biological Activity
5-Bromobenzo[B]thiophene-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews its biological activity based on diverse research findings, including synthesis methods, biological assays, and molecular interactions.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHBrNS
- CAS Number : 4923-87-9
The compound features a bromine atom attached to the benzothiophene ring, which is critical for its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Bromination of Benzo[B]thiophene : Utilizing bromine in the presence of a suitable solvent.
- Nitrilation : Following bromination, nitrilation can occur using cyanide sources under controlled conditions.
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophenes exhibit significant antimicrobial properties. For instance, compounds structurally related to 5-bromobenzo[b]thiophene have shown activity against Mycobacterium tuberculosis (MTB).
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values ranging from 0.60 to 2.73 μg/mL against both active and dormant strains of M. bovis BCG .
Anticancer Activity
Studies have reported that compounds similar to 5-bromobenzo[b]thiophene possess antiproliferative effects on various human tumor cell lines.
- Cell Line Testing : Compounds were tested against HeLa and other cancer cell lines, showing promising results in inhibiting cell growth .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between 5-bromobenzo[b]thiophene derivatives and target enzymes involved in microbial resistance.
- Target Enzyme : DprE1 (decaprenylphosphoryl-β-D-ribose-2′-epimerase), which is crucial for the survival of MTB.
- Binding Affinity : High binding affinity was observed with several derivatives, indicating their potential as inhibitors .
Case Study 1: Antitubercular Activity
A study focused on several benzo[b]thiophene derivatives, including this compound, evaluated their efficacy against multidrug-resistant M. tuberculosis. The results indicated that certain compounds had better activity compared to standard treatments like rifampicin and isoniazid.
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 5-Bromo Derivative A | 0.91 | Active MTB |
| 5-Bromo Derivative B | 0.62 | Dormant MTB |
Case Study 2: Anticancer Potential
In another investigation, various derivatives were screened for their antiproliferative effects on human cancer cell lines.
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Derivative C | HeLa | 15 |
| Derivative D | MCF7 | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
